2-(Dimethylamino)propane-1-thiol

Description

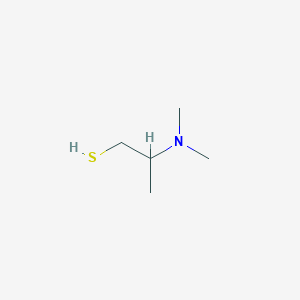

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)propane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS/c1-5(4-7)6(2)3/h5,7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGOSVDPSCPNGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on 2-(Dimethylamino)propane-1-thiol: Chemical Properties, Biological Activity, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Dimethylamino)propane-1-thiol, particularly its chiral (R)-enantiomer, is an aminothiol of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, potential biological activities, and relevant experimental protocols. While detailed primary research on this specific compound is limited in publicly available literature, this document consolidates predicted data, information on related compounds, and general methodologies to serve as a valuable resource for researchers. The compound has shown potential as an anticancer and antioxidant agent, reportedly through the inhibition of the NF-κB signaling pathway.

Chemical Properties

2-(Dimethylamino)propane-1-thiol is a chiral aminothiol with a molecular formula of C₅H₁₃NS. The presence of both a basic dimethylamino group and a nucleophilic thiol group makes it a versatile molecule in chemical synthesis and a candidate for biological interactions.

Physicochemical Properties

Quantitative physicochemical data for 2-(Dimethylamino)propane-1-thiol is primarily based on computational predictions. Experimental validation of these properties is required for definitive characterization.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₅H₁₃NS | - |

| Molecular Weight | 119.23 g/mol | - |

| Boiling Point | 135.4 ± 23.0 °C | ChemicalBook |

| Density | 0.898 ± 0.06 g/cm³ | ChemicalBook |

| pKa | 9.99 ± 0.10 | ChemicalBook |

| CAS Number | 1807938-37-9 ((2R)-isomer) | ChemicalBook |

Spectral Data

Biological Activity and Potential Therapeutic Applications

Secondary sources suggest that 2-(Dimethylamino)propane-1-thiol possesses anticancer and antioxidant properties. The proposed mechanism of action for its anticancer activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of cellular processes involved in inflammation, immunity, and cell survival.

Anticancer Activity

The compound has been reported to induce apoptosis in cancer cells. The following table summarizes the reported in vitro anticancer activity.

| Biological Activity | Cell Line(s) | Reported Mechanism of Action |

| Anticancer | MCF-7, PC-3 | Induces apoptosis via inhibition of the NF-κB pathway. |

Antioxidant Properties

The thiol group in 2-(Dimethylamino)propane-1-thiol is a key feature contributing to its potential antioxidant activity. Thiols are known to act as reducing agents and can scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress within cells.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, analysis, and biological evaluation of 2-(Dimethylamino)propane-1-thiol are not available in peer-reviewed literature. However, this section provides generalized methodologies applicable to chiral aminothiols.

Synthesis of Chiral 2-(Dimethylamino)propane-1-thiol

A common approach for the stereoselective synthesis of chiral aminothiols involves the following steps:

-

Starting Material: A suitable chiral precursor, such as an amino alcohol, is used. For the (R)-enantiomer, (R)-2-aminopropan-1-ol would be a logical starting point.

-

N-Alkylation: The primary amine is converted to a dimethylamino group, typically using formaldehyde and a reducing agent like formic acid (Eschweiler-Clarke reaction) or by reductive amination with formaldehyde and sodium borohydride.

-

Hydroxyl Group Activation: The primary hydroxyl group is converted into a good leaving group, for example, by tosylation or mesylation.

-

Thiol Introduction: The activated hydroxyl group is displaced by a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis, to introduce the thiol group. This step should be performed under conditions that minimize racemization.

A generalized workflow for the synthesis is presented below.

Analytical Methods for Enantiomeric Purity

Verifying the enantiomeric purity of chiral aminothiols is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method.

-

Chiral Stationary Phases: Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic™) are often effective for separating enantiomers of amino compounds.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol) is typically used for normal-phase chiral HPLC. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid, diethylamine) can improve peak shape and resolution.

-

Detection: UV detection is commonly used, although derivatization with a fluorescent tag can enhance sensitivity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2-(Dimethylamino)propane-1-thiol for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

NF-κB Inhibition Assay

Several methods can be used to assess the inhibition of the NF-κB pathway. A common approach is to measure the nuclear translocation of the p65 subunit of NF-κB using immunofluorescence.

-

Cell Culture and Treatment: Culture cells (e.g., MCF-7) on coverslips in a multi-well plate. Pre-treat the cells with different concentrations of 2-(Dimethylamino)propane-1-thiol for a short period (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for a defined time (e.g., 30 minutes).

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Immunostaining: Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Stain the nuclei with a counterstain like DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope.

-

Analysis: Quantify the nuclear fluorescence of p65. A decrease in nuclear p65 in the treated cells compared to the stimulated control indicates inhibition of NF-κB translocation.

NF-κB Signaling Pathway and Inhibition

The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. Dysregulation of the NF-κB pathway is a hallmark of many cancers. There are two main signaling pathways: the canonical and the non-canonical pathway. The thiol group of 2-(Dimethylamino)propane-1-thiol could potentially interact with cysteine residues in key proteins of the NF-κB pathway, such as the IκB kinase (IKK) complex, thereby inhibiting its activity.

An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)propane-1-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-(Dimethylamino)propane-1-thiol, a valuable building block in pharmaceutical and chemical research. The synthesis is presented as a two-step process, commencing with the conversion of a commercially available amino alcohol to a chloro-intermediate, followed by the introduction of the thiol functionality. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and adaptation in a laboratory setting.

Introduction

2-(Dimethylamino)propane-1-thiol is a bifunctional molecule containing both a tertiary amine and a primary thiol group. This unique combination of functional groups makes it an attractive intermediate for the synthesis of a variety of target molecules, including pharmaceuticals, ligands for catalysis, and materials with specific properties. The presence of the nucleophilic thiol group allows for a range of coupling reactions, while the basic dimethylamino group can influence the solubility and biological activity of its derivatives. This guide outlines a reliable and accessible synthetic route to this compound.

Proposed Synthetic Pathway

The most direct and plausible synthetic route to 2-(Dimethylamino)propane-1-thiol involves a two-step sequence starting from the corresponding amino alcohol, 2-(dimethylamino)propan-1-ol.

Overall Reaction Scheme:

Caption: Proposed two-step synthesis of 2-(Dimethylamino)propane-1-thiol.

This pathway is advantageous due to the ready availability of the starting material and the use of well-established and high-yielding chemical transformations.

Experimental Protocols

This procedure is adapted from a well-established method for the chlorination of a similar amino alcohol.[1][2][3] The reaction involves the treatment of 2-(dimethylamino)propan-1-ol with thionyl chloride to yield the corresponding alkyl chloride as its hydrochloride salt.

Reaction:

(CH₃)₂NCH(CH₃)CH₂OH + SOCl₂ → [(CH₃)₂NCH(CH₃)CH₂Cl]·HCl + SO₂ + HCl

Experimental Procedure:

-

A solution of 2-(dimethylamino)propan-1-ol (e.g., 0.1 mol) in a suitable anhydrous solvent such as chloroform or dichloromethane (e.g., 100 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled in an ice-water bath to approximately 0 °C.

-

A solution of freshly distilled thionyl chloride (e.g., 0.12 mol) in the same solvent (e.g., 20 mL) is added dropwise to the stirred amino alcohol solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 30-60 minutes.

-

During heating, the evolution of sulfur dioxide and hydrogen chloride gas will be observed. The reaction should be conducted in a well-ventilated fume hood.

-

Upon cooling, the product, 2-(dimethylamino)propane-1-chloride hydrochloride, will precipitate from the solution.

-

The precipitation can be completed by the addition of a non-polar solvent such as diethyl ether.

-

The solid product is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.

Quantitative Data (Expected):

| Parameter | Value | Reference |

| Starting Material | 2-(Dimethylamino)propan-1-ol | Commercially Available |

| Reagent | Thionyl Chloride (SOCl₂) | Commercially Available |

| Solvent | Chloroform / Dichloromethane | Anhydrous Grade |

| Reaction Temperature | 0 °C to Reflux | [1][2] |

| Reaction Time | 1-2 hours | [1][2] |

| Expected Yield | >90% | [1][2] |

| Product Form | Crystalline Solid (Hydrochloride Salt) | [1][2] |

This step involves the formation of an isothiouronium salt by reacting the chloro-intermediate with thiourea, followed by alkaline hydrolysis to liberate the free thiol. This is a standard method for the synthesis of thiols from alkyl halides.[4]

Reaction:

-

[(CH₃)₂NCH(CH₃)CH₂Cl]·HCl + SC(NH₂)₂ → [((CH₃)₂NCH(CH₃)CH₂SC(NH₂)₂)]Cl·HCl

-

[((CH₃)₂NCH(CH₃)CH₂SC(NH₂)₂)]Cl·HCl + 3 NaOH → (CH₃)₂NCH(CH₃)CH₂SH + H₂NCN + 2 NaCl + 3 H₂O

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 2-(Dimethylamino)propane-1-thiol.

Experimental Procedure:

-

A mixture of 2-(dimethylamino)propane-1-chloride hydrochloride (e.g., 0.1 mol) and thiourea (e.g., 0.11 mol) in a suitable solvent like ethanol (e.g., 150 mL) is heated to reflux for several hours (e.g., 4-6 hours).

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the formation of the isothiouronium salt is complete, the solution is cooled.

-

An aqueous solution of sodium hydroxide (e.g., 0.3 mol in 50 mL of water) is added to the reaction mixture.

-

The mixture is then heated to reflux for an additional 1-2 hours to effect hydrolysis.

-

After cooling, the reaction mixture is acidified with hydrochloric acid.

-

The aqueous solution is washed with a non-polar organic solvent (e.g., diethyl ether) to remove any non-basic impurities.

-

The aqueous layer is then made strongly basic with a concentrated sodium hydroxide solution.

-

The liberated free thiol is extracted with diethyl ether.

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude 2-(dimethylamino)propane-1-thiol can be purified by vacuum distillation.

Quantitative Data (Expected):

| Parameter | Value |

| Starting Material | 2-(Dimethylamino)propane-1-chloride Hydrochloride |

| Reagent | Thiourea (SC(NH₂)₂) |

| Base for Hydrolysis | Sodium Hydroxide (NaOH) |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 6-8 hours (total) |

| Expected Yield | 60-80% |

| Purification | Vacuum Distillation |

Alternative Synthetic Approaches

While the thiourea route is a standard and reliable method, other approaches could be considered.

-

Direct Thiolation of the Alcohol: The direct conversion of alcohols to thiols can sometimes be achieved using reagents like Lawesson's reagent.[5][6][7][8][9] However, the presence of the amino group in the substrate might lead to side reactions, and this route would require careful optimization.

Lawesson's Reagent Pathway:

Caption: Alternative direct synthesis using Lawesson's reagent.

-

Reaction with Sodium Hydrosulfide: The chloro-intermediate could potentially be reacted with sodium hydrosulfide (NaSH). However, this method often suffers from the formation of the corresponding sulfide as a byproduct due to the further reaction of the initially formed thiol with the alkyl halide.

Safety Considerations

-

Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Thiols are known for their strong and unpleasant odors. All manipulations involving thiols should be carried out in a fume hood.

-

Sodium hydroxide is a corrosive base.

-

Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

The described two-step synthesis of 2-(dimethylamino)propane-1-thiol from 2-(dimethylamino)propan-1-ol provides a robust and accessible method for obtaining this valuable chemical intermediate. The procedures utilize common laboratory reagents and techniques, and the expected yields are good. This guide provides the necessary details for researchers to successfully synthesize this compound and utilize it in their drug discovery and development programs.

References

- 1. 2-Dimethylaminoisopropyl chloride hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Dimethylaminoisopropyl chloride hydrochloride | 4584-49-0 [chemicalbook.com]

- 3. 2-Dimethylaminoisopropyl chloride hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Thiol - Wikipedia [en.wikipedia.org]

- 5. Direct conversion of alcohols into thiols | Semantic Scholar [semanticscholar.org]

- 6. Lawesson's Reagent [organic-chemistry.org]

- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Direct conversion of alcohols into thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Dimethylamino)propane-1-thiol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2-(Dimethylamino)-1-propanethiol (CAS: 66338-45-2) is limited. This guide provides a comprehensive overview based on available information for the specified compound, its hydrochloride salt, and closely related isomers. General principles and methodologies for the broader class of aminothiols are also included to provide a thorough technical context.

Introduction

2-(Dimethylamino)propane-1-thiol is an organosulfur compound belonging to the aminothiol family. These compounds are characterized by the presence of both an amino group and a thiol group. This dual functionality imparts unique chemical reactivity and significant biological activity, most notably as radioprotective agents. The interest in aminothiols within drug development and research stems from their ability to scavenge free radicals, a property attributed to the thiol moiety, while the amino group influences their solubility, bioavailability, and interaction with biological targets. This document provides a detailed examination of the physical and chemical properties of 2-(Dimethylamino)propane-1-thiol, alongside experimental protocols and a discussion of its potential biological significance.

Physical and Chemical Properties

Quantitative data for 2-(Dimethylamino)-1-propanethiol is not extensively reported. The following tables summarize the available information for the parent compound and its hydrochloride salt, with data for the related isomer 1-(Dimethylamino)-2-propanethiol provided for comparative purposes.

Table 1: Physical and Chemical Properties of 2-(Dimethylamino)propane-1-thiol and Related Compounds

| Property | 2-(Dimethylamino)-1-propanethiol | 2-(Dimethylamino)-1-propanethiol HCl | 1-(Dimethylamino)-2-propanethiol (Isomer) |

| CAS Number | 66338-45-2 | 101724-24-7 | 1920-46-3 |

| Molecular Formula | C5H13NS | C5H14ClNS | C5H13NS |

| Molecular Weight | 119.22 g/mol | 155.69 g/mol | 119.23 g/mol |

| Boiling Point | Not available | Not available | 135.4 ± 0.0 °C at 760 mmHg |

| Melting Point | Not available | Not available | Not available |

| Density | Not available | Not available | 0.9 ± 0.0 g/cm³ |

| Flash Point | Not available | Not available | 35.7 ± 0.0 °C |

| Refractive Index | Not available | Not available | 1.466 |

| Predicted XlogP | 1.0[1] | Not available | Not available |

| Monoisotopic Mass | 119.07687 Da[1] | Not available | Not available |

Chemical Structure and Reactivity

The chemical structure of 2-(Dimethylamino)propane-1-thiol features a propane backbone with a dimethylamino group attached to the second carbon and a thiol group at the first position.

The thiol group is the primary site of reactivity, exhibiting characteristic properties such as:

-

Acidity: The thiol proton is weakly acidic and can be deprotonated by bases to form a thiolate anion, which is a strong nucleophile.

-

Oxidation: Thiols can be oxidized to form disulfides, sulfenic acids, sulfinic acids, and sulfonic acids, depending on the oxidizing agent and reaction conditions. This susceptibility to oxidation is central to their antioxidant and radioprotective effects.

-

Nucleophilicity: The sulfur atom is a potent nucleophile, readily participating in SN2 reactions and Michael additions.

The dimethylamino group, being basic, can be protonated to form an ammonium salt. This group also influences the molecule's polarity and solubility.

Experimental Protocols

Due to the lack of specific published methods for 2-(Dimethylamino)propane-1-thiol, the following sections describe generalized experimental protocols for the synthesis and analysis of aminothiols.

Synthesis of Aminothiols (General Protocol)

A common route for the synthesis of aminothiols involves the reaction of an appropriate amino alcohol with a thiolating agent, followed by reduction. The following is a representative, multi-step synthesis.

Step 1: Synthesis of the Precursor Amino Alcohol A suitable starting material, such as an amino acid or a haloalcohol, is used to synthesize the corresponding amino alcohol. For example, 2-amino-1-propanol can be N-methylated to yield 2-(dimethylamino)-1-propanol.

Step 2: Conversion of the Alcohol to a Leaving Group The hydroxyl group of the amino alcohol is converted into a good leaving group, typically by tosylation or mesylation, to facilitate nucleophilic substitution.

Step 3: Thiolation The activated amino alcohol is then reacted with a source of sulfur, such as sodium hydrosulfide or thiourea followed by hydrolysis, to introduce the thiol group.

Step 4: Purification The final product is purified using standard techniques such as distillation or chromatography.

Caption: A generalized synthetic workflow for the preparation of aminothiols.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a primary tool for the structural elucidation of aminothiols.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methyl groups of the dimethylamino moiety, the methylene and methine protons of the propane backbone, and a broad singlet for the thiol proton, which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon atoms in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): This technique would likely show the molecular ion peak and characteristic fragment ions resulting from the cleavage of C-C and C-S bonds.

-

Electrospray Ionization (ESI-MS): This softer ionization technique is useful for analyzing the protonated molecule [M+H]⁺, providing an accurate mass measurement.

Caption: A typical workflow for the purification and structural analysis of aminothiols.

Biological Activity and Signaling Pathways

While specific biological data for 2-(Dimethylamino)propane-1-thiol is not available, the broader class of aminothiols is well-documented for its radioprotective properties.[2][3] The primary mechanism of action is believed to be through the scavenging of free radicals generated by ionizing radiation.

Radioprotective Mechanism Ionizing radiation leads to the radiolysis of water, producing highly reactive free radicals such as hydroxyl radicals (•OH). These radicals can cause significant damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

Aminothiols, such as 2-(Dimethylamino)propane-1-thiol, can mitigate this damage through several mechanisms:

-

Free Radical Scavenging: The thiol group can donate a hydrogen atom to a free radical, neutralizing it and forming a relatively stable thiyl radical.[4]

-

Hydrogen Donation to Damaged Molecules: The thiol can repair damaged biological molecules by donating a hydrogen atom.

-

Mixed Disulfide Formation: The thiol can form mixed disulfides with cysteine residues in proteins, protecting them from oxidative damage.

The presence of the amino group is thought to facilitate the localization of the molecule near negatively charged DNA, enhancing its protective effect on the genetic material.[5]

Caption: A diagram illustrating the proposed mechanism of radioprotection by aminothiols.

Conclusion

2-(Dimethylamino)propane-1-thiol is a member of the promising class of aminothiols with potential applications in radioprotection and other areas where oxidative stress plays a critical role. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis, characterization, and a plausible mechanism for its biological activity based on the well-established properties of related compounds. Further research is warranted to fully elucidate the physical, chemical, and biological properties of 2-(Dimethylamino)propane-1-thiol and to explore its potential as a therapeutic agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Protective mechanism of a novel aminothiol compound on radiation-induced intestinal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. Synthesis and Growth Regulatory Activity of a Prototype Member of a New Family of Aminothiol Radioprotectors - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: (2R)-2-(Dimethylamino)propane-1-thiol (CAS 1807938-37-9)

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive overview of the current publicly available technical information for the chemical compound (2R)-2-(dimethylamino)propane-1-thiol, CAS number 1807938-37-9. Despite its potential interest in medicinal chemistry, detailed experimental data, including quantitative biological activity, specific experimental protocols, and defined signaling pathways, remain largely undocumented in accessible scientific literature. This guide summarizes the available chemical and physical properties and discusses the general context of aminothiols in drug development based on existing research on related compounds.

Introduction

(2R)-2-(dimethylamino)propane-1-thiol is a chiral aminothiol compound.[1][2] The presence of both an amino group and a thiol group suggests potential for a range of biological activities, as these functional groups are known to be important in various physiological and pharmacological processes.[3][4][5] Compounds within the aminothiol class have garnered attention in medicinal chemistry for their diverse applications, including roles as radioprotective agents, antioxidants, and metal chelators.[3][4] However, specific research into the (2R)-enantiomer, CAS 1807938-37-9, is limited.

Chemical and Physical Properties

A summary of the available and predicted physicochemical properties for (2R)-2-(dimethylamino)propane-1-thiol is presented in Table 1. It is important to note that much of this data is predicted through computational models and has not been experimentally verified in published literature.

| Property | Value | Source |

| CAS Number | 1807938-37-9 | [1][2] |

| Molecular Formula | C5H13NS | [1][2] |

| Molecular Weight | 119.23 g/mol | [1][2] |

| Predicted Boiling Point | 135.4 ± 23.0 °C | ChemicalBook |

| Predicted Density | 0.898 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 9.99 ± 0.10 | ChemicalBook |

Table 1: Physicochemical Properties of (2R)-2-(dimethylamino)propane-1-thiol

Synthesis

General Synthetic Workflow for Chiral Aminothiols

A plausible synthetic approach could involve the use of a chiral starting material, such as an amino acid, followed by reduction and introduction of the thiol group. The following diagram illustrates a generalized, hypothetical workflow for the synthesis of a chiral aminothiol.

References

- 1. (2R)-2-(dimethylamino)propane-1-thiol - Molwiki [molwiki.com]

- 2. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiol Compounds and Inflammation [imrpress.com]

- 5. researchgate.net [researchgate.net]

"2-(Dimethylamino)propane-1-thiol" molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

2-(Dimethylamino)propane-1-thiol is a chemical compound with the molecular formula C5H13NS[1]. It is also known by the synonym 2-Dimethylamino-propylmercaptan[2].

Quantitative Data Summary

The following table summarizes the key quantitative data for 2-(Dimethylamino)propane-1-thiol and its hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C5H13NS | [1][2] |

| Molecular Weight | 119.23 g/mol | [1][3] |

| CAS Number | 66338-45-2 | [2][3] |

| Monoisotopic Mass | 119.07687 Da | [4] |

| Predicted Boiling Point | 135.4 ± 23.0 °C | [1] |

| Predicted Density | 0.898 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 9.99 ± 0.10 | [1] |

Molecular Structure Visualization

The molecular structure of 2-(Dimethylamino)propane-1-thiol is depicted in the following diagram.

Experimental Protocols

Detailed experimental protocols for the synthesis of 2-(Dimethylamino)propane-1-thiol are not extensively documented in publicly available literature. However, a patented method for the synthesis of a related compound, 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane, provides insight into a potential synthetic pathway involving a dimethylamino propane backbone.

Synthesis of 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane

The following protocol is adapted from patent RU2480000C2, which describes the synthesis of an insecticide, Bancol. This process starts with the formation of 2-dimethylamino-1,3-dichloropropane.

Step 1: Synthesis of 1-dimethylamino-2,3-dichloropropane hydrochloride

-

React a 33-38% aqueous solution of dimethylamine (DMA) with allyl chloride (AC) at a molar ratio of DMA:AC between 1.1-1.5:1.0.

-

Maintain the reaction temperature at 50-55°C for 3-4 hours to form dimethyl allylamine hydrochloride.

-

Without isolating the dimethyl allylamine hydrochloride, chlorinate the product at a temperature of 7-13°C for 8-10 hours.

Step 2: Formation of 2-dimethylamino-1,3-dichloropropane

-

After removing residual chlorine, neutralize the 1-dimethylamino-2,3-dichloropropane hydrochloride with a 44-46% aqueous alkali solution. The molar ratio of the hydrochloride to alkali should be 1:1.25-1.5.

-

This neutralization is performed at room temperature to yield 2-dimethylamino-1,3-dichloropropane.

Step 3: Synthesis of 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane

-

Separate the 2-dimethylamino-1,3-dichloropropane, which forms as an amine layer, and dry it.

-

Dissolve the dried product in isopropyl alcohol.

-

Condense the dissolved product with sodium benzenethiosulphonate (BTSP) at a molar ratio of the dichloropropane to BTSP of 1:2-2.04.

-

Maintain the reaction temperature at 70-79°C for 1.5-2.5 hours.

-

Filter the resulting sodium chloride crystals under a vacuum at 70-75°C.

-

Cool the reaction mass to 10-20°C to precipitate the final product.

-

Separate the end product by filtering.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis described above.

References

The Discovery and History of Aminothiol Compounds: An In-depth Technical Guide

Abstract

Aminothiol compounds, characterized by the presence of both an amine and a thiol functional group, have emerged as a pivotal class of molecules in radiobiology and medicine. This technical guide provides a comprehensive overview of their discovery, historical development, and mechanisms of action. From the pioneering identification of cysteine and cysteamine as radioprotectants in the mid-20th century to the strategic development of targeted cytoprotective agents like amifostine, this document traces the scientific journey that has established aminothiols as critical tools in mitigating the harmful effects of ionizing radiation and other cellular stressors. The guide delves into their multifaceted roles as free-radical scavengers, inducers of hypoxia, and modulators of cellular redox states. Furthermore, it explores the broader therapeutic applications of prominent aminothiols such as N-acetylcysteine and the endogenous antioxidant glutathione. Detailed experimental protocols for the synthesis of key compounds and quantitative data on their efficacy are presented to provide a practical resource for researchers, scientists, and drug development professionals.

The Genesis of Radioprotection: A New Scientific Imperative

The dawn of the atomic age in the mid-20th century brought with it an urgent need to understand and counteract the detrimental biological effects of ionizing radiation. This imperative spurred a wave of research that ultimately led to the discovery of the first effective radioprotective agents.

The Pioneering Discoveries of Cysteine and Cysteamine

In 1949, Harvey M. Patt and his colleagues at the Argonne National Laboratory made the seminal discovery that the amino acid cysteine could protect rats from the lethal effects of X-rays.[1] This was the first demonstration that a sulfur-containing compound could confer significant radioprotection.

Shortly thereafter, in 1951, the Belgian scientist Zénon M. Bacq and his team identified cysteamine (β-mercaptoethylamine) as another potent radioprotective agent. Their work showed that cysteamine could significantly increase the survival of mice exposed to lethal doses of radiation. These parallel discoveries laid the foundation for the field of chemical radioprotection and established the aminothiol scaffold as a key pharmacophore.

The Evolution of Aminothiol Radioprotectants

The initial discoveries of cysteine and cysteamine catalyzed a systematic effort to synthesize and evaluate novel aminothiol derivatives with improved efficacy and reduced toxicity.

The Walter Reed Army Institute of Research (WRAIR) Program

From 1959 to 1973, the U.S. Army Research and Development Command, under the direction of the Walter Reed Army Institute of Research (WRAIR), spearheaded a massive antiradiation drug development program.[2][3] This program synthesized and screened over 4,000 compounds, leading to the development of a new class of phosphorothioate aminothiols.[4]

The most significant outcome of this program was the synthesis of amifostine (originally known as WR-2721).[4][5] Amifostine is a prodrug that is dephosphorylated in vivo to its active thiol metabolite, WR-1065.[6][7] This innovative approach offered selective protection to normal tissues due to higher alkaline phosphatase activity in healthy tissues compared to many tumors, a landmark achievement in targeted cytoprotection.[6]

Quantitative Efficacy of Aminothiol Radioprotectants

The efficacy of radioprotective agents is often quantified by the Dose Reduction Factor (DRF), which is the ratio of the radiation dose causing a specific level of lethality in the presence of the drug to the dose causing the same level of lethality in its absence.

| Compound | Animal Model | DRF for Hematopoietic Death | DRF for GI Death | Reference |

| WR-2721 (Amifostine) | Mice | 2.7 | 1.8 | [8][9] |

| Cysteamine | Mice | ~1.6-1.8 | - | [8] |

| Cysteine | Rats | ~1.5 | - | [10] |

| AET (Aminoethylisothiourea) | Mice | ~1.7-2.0 | - | [8] |

Mechanisms of Aminothiol-Mediated Cytoprotection

The protective effects of aminothiols against radiation-induced damage are multifactorial, involving a combination of physicochemical and biological processes.

-

Free Radical Scavenging: Ionizing radiation interacts with water molecules in cells to produce highly reactive free radicals, which can damage critical macromolecules like DNA. The thiol group of aminothiols can donate a hydrogen atom to neutralize these radicals, thereby preventing cellular damage.[11]

-

Induction of Hypoxia: Some aminothiols can induce a transient state of hypoxia (low oxygen) in tissues.[12] Since oxygen is a potent sensitizer of radiation damage, this reduction in oxygen tension can diminish the overall cytotoxic effect.

-

DNA Protection and Repair: Aminothiols can bind to DNA, shielding it from radical attack.[13][14] The active thiol metabolite of amifostine, WR-1065, has been shown to facilitate DNA repair processes.

-

Modulation of Cellular Metabolism: Aminothiols can influence cellular respiration and metabolism, leading to a state of "biochemical shock" that may enhance cellular resistance to radiation.[12]

Caption: Mechanisms of aminothiol radioprotection.

Experimental Protocols: Synthesis of Cysteamine Hydrochloride

The following protocol describes a common laboratory synthesis of cysteamine hydrochloride from 2-mercaptothiazoline.[15][16]

Materials:

-

2-Mercaptothiazoline

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Activated carbon

-

Standard reflux and filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 2-mercaptothiazoline and a solution of concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete. The progress of the reaction can be monitored by thin-layer chromatography.

-

After cooling, the reaction mixture is decolorized by adding activated carbon and heating briefly.

-

The hot solution is filtered to remove the activated carbon.

-

The filtrate is concentrated under reduced pressure to induce crystallization.

-

The resulting crystals are collected by filtration, washed with cold ethanol, and dried under vacuum to yield cysteamine hydrochloride.

Caption: Workflow for the synthesis of cysteamine HCl.

Beyond Radioprotection: The Expanding Therapeutic Landscape

The unique biochemical properties of aminothiols have led to their application in a variety of therapeutic areas beyond radioprotection.

N-Acetylcysteine (NAC)

Initially patented in 1960 and approved for medical use in 1968, N-acetylcysteine (NAC) was first utilized as a mucolytic agent.[17] It is now a standard treatment for acetaminophen overdose, where it replenishes hepatic glutathione stores.[18][19] NAC's antioxidant and anti-inflammatory properties have also led to its investigation in a wide range of conditions, including psychiatric disorders and chronic obstructive pulmonary disease.[20][21]

Glutathione (GSH)

Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant endogenous aminothiol.[22] Its discovery dates back to 1888 by de Rey-Pailhade, with its structure being fully elucidated in 1935.[22][23] GSH is a cornerstone of cellular antioxidant defense, playing a critical role in detoxification, redox signaling, and maintaining the cellular redox environment.

Caption: Selective activation of amifostine in normal tissues.

Conclusion and Future Directions

The history of aminothiol compounds is a testament to the power of targeted research in addressing pressing medical needs. From their initial discovery as radioprotectants to their current diverse therapeutic applications, these sulfur-containing molecules have had a profound impact on medicine. The development of amifostine represents a paradigm of rational drug design, achieving selective tissue protection. The broad utility of N-acetylcysteine and the central role of glutathione highlight the fundamental importance of thiol-based redox chemistry in cellular health and disease.

Future research in this field is likely to focus on the development of novel aminothiol derivatives with improved oral bioavailability, enhanced tissue specificity, and novel mechanisms of action. As our understanding of the intricate roles of redox signaling in various pathologies deepens, the therapeutic potential of aminothiol compounds will undoubtedly continue to expand, offering new hope for the treatment of a wide array of human diseases.

References

- 1. Cysteine Protection against X Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. osti.gov [osti.gov]

- 5. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Amifostine - Wikipedia [en.wikipedia.org]

- 7. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. Comments on the mechanisms of action of radiation protective agents: basis components and their polyvalence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of action of aminothiol radioprotectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. Cysteamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 17. Acetylcysteine - Wikipedia [en.wikipedia.org]

- 18. herzenberglab.stanford.edu [herzenberglab.stanford.edu]

- 19. researchgate.net [researchgate.net]

- 20. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 21. N-acetylcysteine (NAC): Health Benefits, Side Effects, Dosage, and More [webmd.com]

- 22. Frontiers | Glutathione: A Samsonian life-sustaining small molecule that protects against oxidative stress, ageing and damaging inflammation [frontiersin.org]

- 23. The Glutathione System: A Journey from Cyanobacteria to Higher Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of 2-(Dimethylamino)propane-1-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

2-(Dimethylamino)propane-1-thiol is a chemical compound featuring both a thiol (-SH) and a tertiary amine (dimethylamino) functional group. This bifunctionality makes it of interest in various research and development applications, potentially as a chelating agent, a precursor in organic synthesis, or a molecule with biological activity. However, the presence of the thiol group suggests potential for high reactivity and toxicity.

Physical and Chemical Properties (Predicted and from Related Compounds)

| Property | Value | Source |

| Molecular Formula | C5H13NS | - |

| Molecular Weight | 119.23 g/mol | [1][2] |

| Boiling Point | 135.4 ± 23.0 °C (Predicted) | [1] |

| Density | 0.898 ± 0.06 g/cm3 (Predicted) | [1] |

| pKa | 9.99 ± 0.10 (Predicted) | [1] |

| Flash Point | -20°C (-4°F) (for 1-Propanethiol) | [3] |

| Odor | Likely strong, unpleasant (Stench) | [4] |

Hazard Identification and Classification

Based on data for related thiol and aminothiol compounds, 2-(Dimethylamino)propane-1-thiol should be treated as a hazardous substance. The probable GHS classifications are summarized below.

GHS Hazard Classification (Probable)

| Hazard Class | Hazard Category |

| Flammable Liquids | Category 2 or 3 |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 1 or 2 |

| Skin Sensitization | Sub-category 1B |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 |

| Hazardous to the aquatic environment, long-term hazard | Category 1 |

Source: Extrapolated from data for 1-Propanethiol, 3-(Dimethylamino)-1-propanethiol, and 1-(Dimethylamino)-2-propanethiol.[4][5][6][7]

Hazard Statements (H-Statements) (Probable)

-

H225: Highly flammable liquid and vapor.[4]

-

H226: Flammable liquid and vapor.[6]

-

H317: May cause an allergic skin reaction.[4]

-

H410: Very toxic to aquatic life with long lasting effects.[4]

Precautionary Statements (P-Statements) (Probable)

A comprehensive list of precautionary statements is available in the safety data sheets of related compounds. Key precautions include:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][7]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[4]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Experimental Protocols: Safe Handling and Use

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[9][10]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., Butyl, Viton, or Barrier®). Nitrile rubber may be suitable, but breakthrough times should be verified.[9][11]

-

Clothing: A flame-retardant lab coat is required. For larger quantities or in case of a spill, a full chemical-resistant suit may be necessary.[3][4]

-

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood. If there is a risk of exposure above permissible limits, a NIOSH-approved respirator with an organic vapor cartridge should be used.[5][9]

Engineering Controls

-

Ventilation: Work exclusively in a well-functioning chemical fume hood.[3]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

-

Ignition Sources: Eliminate all potential ignition sources, including sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[5][12]

Storage

-

Store in a segregated and approved area, away from incompatible materials such as oxidizing agents, reducing agents, acids, and alkalis.[3]

-

Keep the container tightly closed in a cool, dry, and well-ventilated place.

-

The storage area should be designated for flammable liquids.

Spill and Waste Disposal

-

Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency responders.[10][13]

-

Waste Disposal: Dispose of waste in accordance with all local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.[11][13]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9][11]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the skin with plenty of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][11]

Toxicology and Health Effects (Based on Related Compounds)

-

Acute Effects:

-

Inhalation: May cause irritation to the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath. High concentrations could lead to central nervous system effects such as headache, dizziness, nausea, and unconsciousness.[3][9]

-

Skin: Causes skin irritation and may cause an allergic skin reaction (sensitization).[4][6]

-

-

Chronic Effects: Long-term exposure may cause damage to the lungs, liver, and kidneys.[13]

Toxicity Data for Related Compounds

| Compound | Route | Species | Value |

| 1-Propanethiol | Oral (LD50) | Rat | 1790 mg/kg |

| 1-Propanethiol | Fish (LC50) | Fathead minnow | 1.3 mg/l (96 h) |

| 1-Propanethiol | Aquatic Invertebrates (EC50) | Daphnia magna | 0.07 mg/l |

Visualizations

Experimental Workflow

References

- 1. (2R)-2-(dimethylamino)propane-1-thiol CAS#: 1807938-37-9 [m.chemicalbook.com]

- 2. (2R)-2-(dimethylamino)propane-1-thiol CAS#: 1807938-37-9 [chemicalbook.com]

- 3. hmdb.ca [hmdb.ca]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. 3-(Dimethylamino)-1-propanethiol | C5H13NS | CID 3016998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(Dimethylamino)-2-propanethiol - High purity | EN [georganics.sk]

- 8. echemi.com [echemi.com]

- 9. nj.gov [nj.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.ca [fishersci.ca]

- 12. ICSC 0019 - 2-METHYL-2-PROPANETHIOL [inchem.org]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Notes and Protocols for the Potential Use of "2-(Dimethylamino)propane-1-thiol" in Peptide Synthesis

Disclaimer: There is currently no specific literature detailing the use of "2-(Dimethylamino)propane-1-thiol" in peptide synthesis. The following application notes and protocols are based on the established principles of Native Chemical Ligation (NCL) and the roles of other aminothiols in similar chemical transformations. These are intended to provide a theoretical and practical framework for researchers interested in exploring the utility of this compound.

Introduction

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. The reaction typically involves the chemoselective ligation of a peptide with a C-terminal thioester to another peptide bearing an N-terminal cysteine residue. The use of thiol additives can catalyze this reaction.[1][2] Aminothiols, such as "2-(Dimethylamino)propane-1-thiol," represent a class of compounds that could potentially serve as catalysts or be incorporated into novel ligation auxiliaries. The presence of the dimethylamino group may enhance solubility in aqueous ligation buffers and modulate the nucleophilicity of the thiol, potentially influencing reaction kinetics.

These notes provide a guide for the potential application of "2-(Dimethylamino)propane-1-thiol" as a catalyst in NCL and outline a general protocol for its use, drawing parallels from commonly used thiol catalysts like 4-mercaptophenylacetic acid (MPAA).[1][3]

Application Notes

Potential Role as a Catalyst in Native Chemical Ligation

In Native Chemical Ligation, an external thiol catalyst can accelerate the initial, reversible transthioesterification step between the peptide C-terminal thioester and the N-terminal cysteine of the second peptide. An ideal catalyst should be a good nucleophile in its thiolate form and a good leaving group. "2-(Dimethylamino)propane-1-thiol" possesses a tertiary amine, which would be protonated at the neutral pH typically used for NCL (pH ~7.0). This positive charge could enhance the water solubility of the catalyst. The electron-donating nature of the alkyl groups might slightly increase the pKa of the thiol compared to aryl thiols, which could influence the concentration of the reactive thiolate anion at a given pH.

Advantages of exploring "2-(Dimethylamino)propane-1-thiol" as a catalyst could include:

-

Enhanced Solubility: The amino group is expected to improve solubility in the aqueous buffers used for NCL, which often contain denaturants like guanidine hydrochloride.

-

Modulated Reactivity: The electronic properties of the dimethylamino group may alter the kinetics of the transthioesterification, potentially offering different catalytic performance compared to standard aryl thiols.

Considerations for Ligation-Desulfurization Strategies

The ligation-desulfurization approach expands the scope of NCL beyond cysteine residues.[4][5] This method involves incorporating a synthetic amino acid containing a thiol group, performing the ligation, and then removing the thiol group to yield a native amino acid, commonly alanine. While "2-(Dimethylamino)propane-1-thiol" itself would not be incorporated into the peptide backbone, the study of such small molecule thiols can inform the design of novel thiolated amino acid building blocks or removable ligation auxiliaries.[6][7]

Experimental Protocols

Protocol 1: Potential Use of "2-(Dimethylamino)propane-1-thiol" as a Catalyst in Native Chemical Ligation

This protocol describes a general procedure for an NCL reaction using "2-(Dimethylamino)propane-1-thiol" as a potential catalyst. Optimization of catalyst concentration, pH, and reaction time will be necessary.

Materials:

-

Peptide 1 with a C-terminal thioester (e.g., -SR)

-

Peptide 2 with an N-terminal cysteine

-

Ligation Buffer: 6 M Guanidine hydrochloride, 100 mM sodium phosphate, pH 7.0

-

"2-(Dimethylamino)propane-1-thiol" hydrochloride

-

Reducing agent (e.g., TCEP-HCl)

-

RP-HPLC system for monitoring and purification

-

Mass spectrometer for product characterization

Procedure:

-

Peptide Preparation: Dissolve equimolar amounts of the peptide thioester (Peptide 1) and the N-terminal cysteine peptide (Peptide 2) in the ligation buffer to a final concentration of 1-5 mM for each peptide.

-

Addition of Reducing Agent: Add TCEP-HCl to a final concentration of 5-10 mM to maintain a reducing environment and prevent disulfide bond formation.

-

Catalyst Addition: Prepare a stock solution of "2-(Dimethylamino)propane-1-thiol" hydrochloride in the ligation buffer. Add the catalyst to the peptide solution to a final concentration of 10-50 mM. The optimal concentration will need to be determined empirically.

-

Reaction Incubation: Gently agitate the reaction mixture at room temperature (20-25 °C).

-

Reaction Monitoring: Monitor the progress of the ligation reaction by taking aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours). Quench the reaction in the aliquot with 0.1% TFA and analyze by RP-HPLC and mass spectrometry to observe the formation of the ligated product and the disappearance of the starting materials.

-

Purification: Once the reaction is complete, purify the final ligated peptide product using preparative RP-HPLC.

-

Characterization: Confirm the identity of the purified product by mass spectrometry.

| Component | Typical Concentration | Purpose |

| Peptide 1 (Thioester) | 1-5 mM | First peptide fragment |

| Peptide 2 (N-Cys) | 1-5 mM | Second peptide fragment |

| Guanidine Hydrochloride | 6 M | Denaturant to improve solubility |

| Sodium Phosphate | 100 mM | Buffering agent |

| TCEP-HCl | 5-10 mM | Reducing agent |

| "2-(Dimethylamino)propane-1-thiol" | 10-50 mM (to be optimized) | Potential catalyst |

Table 1: Typical components for a Native Chemical Ligation reaction.

General Workflow for Exploring Novel Aminothiols in Peptide Ligation

This workflow outlines the conceptual steps for evaluating a new aminothiol, like "2-(Dimethylamino)propane-1-thiol," in the context of peptide ligation chemistry.

| Stage | Key Steps | Reagents and Techniques | Purpose |

| 1. Catalyst Evaluation | Perform kinetic studies of a model NCL reaction. | Model peptides, HPLC, Mass Spectrometry. | To determine the catalytic efficiency of the aminothiol compared to known catalysts. |

| 2. Auxiliary Design | Design and synthesize a removable N-terminal auxiliary containing the aminothiol moiety. | Organic synthesis techniques. | To create a tool for cysteine-free ligation. |

| 3. Ligation with Auxiliary | Ligate a peptide thioester with a peptide containing the aminothiol auxiliary. | NCL reaction conditions. | To form the peptide bond at a non-cysteine site. |

| 4. Auxiliary Cleavage | Remove the auxiliary group from the ligated product. | Specific chemical or photochemical cleavage methods. | To generate the native peptide backbone. |

| 5. Desulfurization (if applicable) | If a thiolated amino acid is used, remove the thiol group. | Radical-based or metal-catalyzed desulfurization. | To convert the modified amino acid to a native one (e.g., Alanine). |

Table 2: General workflow for the development and application of novel aminothiols in peptide ligation.

Visualizations

Caption: Mechanism of catalyzed Native Chemical Ligation.

Caption: Workflow for Ligation-Desulfurization strategy.

References

- 1. Native chemical ligation - Wikipedia [en.wikipedia.org]

- 2. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ligation-desulfurization: a powerful combination in the synthesis of peptides and glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. researchgate.net [researchgate.net]

Application of "2-(Dimethylamino)propane-1-thiol" in Mass Spectrometry: A Review of Current Literature

The search for information on "2-(Dimethylamino)propane-1-thiol" and mass spectrometry did, however, provide a wealth of information on the broader topic of thiol analysis using mass spectrometry. This related research highlights various derivatization agents and techniques employed to detect and quantify thiol-containing molecules, which are crucial in understanding redox signaling and various disease states.

General Strategies for Thiol Analysis in Mass Spectrometry

The scientific community utilizes several well-established methods for the mass spectrometric analysis of thiols. These approaches typically involve a derivatization step to enhance the stability, ionization efficiency, and detection sensitivity of the thiol-containing analytes.

A common strategy involves the use of derivatization reagents that react specifically with the sulfhydryl (-SH) group of thiols. Some of the frequently used reagents include:

-

Maleimide-based reagents: These compounds, such as N-ethylmaleimide (NEM), react with thiols to form stable thioether adducts.[1][2] This method is often employed for the comprehensive assessment of the thiol redox metabolome.[2]

-

Haloacetamide-based reagents: Reagents like iodoacetamide (IAM) and 2-iodoacetanilide are used to alkylate thiols, enabling their sensitive detection by electrospray ionization mass spectrometry (ESI-MS).[1]

-

Other Derivatization Agents: A variety of other reagents, such as monobromobimane and (E)-2-cyano-N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-3-(4-hydroxyphenyl)acrylamide (CHC-Mal), have been developed for the specific detection of free thiols in different biological contexts, including mass spectrometry imaging (MSI).[1][3]

Experimental Workflow for Thiol Analysis

A general workflow for the analysis of thiols in biological samples using mass spectrometry is depicted below. This process typically involves sample preparation, derivatization, chromatographic separation, and mass spectrometric detection.

Conclusion

References

- 1. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-(Dimethylamino)propane-1-thiol as a Capping Agent for Gold Nanoparticles

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanomedical research due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface functionalization. The ability to modify the surface of AuNPs is critical for their application in targeted drug delivery, bioimaging, and diagnostics. Thiol-containing molecules are particularly effective capping agents due to the strong covalent bond formed between sulfur and gold.

This document provides detailed application notes and protocols for the use of 2-(Dimethylamino)propane-1-thiol as a capping agent for AuNPs. This ligand is of particular interest as it imparts a positive surface charge to the nanoparticles due to the tertiary amine group. This positive charge can facilitate electrostatic interactions with negatively charged biological molecules such as nucleic acids and cell membranes, making these nanoparticles promising candidates for gene delivery and as cellular probes. Due to the limited availability of data for this specific capping agent, the provided protocols are adapted from established methods for the structurally similar and widely studied aminothiol, cysteamine.

Key Properties and Advantages

-

Strong Au-S Bond: The thiol group ensures robust attachment to the gold nanoparticle surface, providing high stability to the colloidal suspension.

-

Positive Surface Charge: The dimethylamino group is protonated at physiological pH, resulting in a positive zeta potential. This property is advantageous for interacting with and penetrating negatively charged cell membranes.

-

Versatile Functionalization: The amine group can be further modified, allowing for the conjugation of targeting ligands, drugs, or imaging agents.

-

Potential for Drug and Gene Delivery: The positive charge facilitates the electrostatic binding of anionic therapeutic molecules, such as siRNA and DNA, for delivery applications.

Data Presentation

The following table summarizes typical physicochemical properties of aminothiol-capped gold nanoparticles based on data from analogous compounds like cysteamine. These values should be considered as expected ranges, and empirical validation is necessary for 2-(Dimethylamino)propane-1-thiol capped AuNPs.

| Parameter | Typical Value/Range | Characterization Method | Reference Analog |

| Core Diameter | 5 - 20 nm | TEM | Cysteamine |

| Hydrodynamic Diameter | 10 - 50 nm | DLS | Cysteamine |

| Surface Plasmon Resonance (λmax) | 520 - 530 nm | UV-Vis Spectroscopy | Cysteamine[1] |

| Zeta Potential | +20 to +40 mV | DLS | 2-Diethylaminoethanethiol[2] |

| Surface Coating | 2-(Dimethylamino)propane-1-thiol | - | - |

| Toxicity | Generally low, but size and concentration-dependent | MTT Assay | General AuNPs[3] |

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-(Dimethylamino)propane-1-thiol Capped AuNPs

This protocol is adapted from a common method for synthesizing cysteamine-capped AuNPs and involves the direct reduction of a gold salt in the presence of the thiol capping agent.[1][4]

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

2-(Dimethylamino)propane-1-thiol hydrochloride

-

Sodium borohydride (NaBH₄)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Glassware (thoroughly cleaned with aqua regia and rinsed with DI water)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 2 mM solution of HAuCl₄ in DI water.

-

Prepare a 200 mM solution of 2-(Dimethylamino)propane-1-thiol hydrochloride in DI water.

-

Prepare a fresh, ice-cold 10 mM solution of NaBH₄ in DI water immediately before use.

-

-

Synthesis Reaction:

-

In a clean glass beaker, mix 425 µL of the 200 mM 2-(Dimethylamino)propane-1-thiol solution with 3.75 mL of the 2 mM HAuCl₄ solution.

-

Stir the mixture in the dark for 20 minutes. The solution should be a pale yellow.

-

While vigorously stirring, slowly add 1 mL of the ice-cold 10 mM NaBH₄ solution.

-

A color change from pale yellow to ruby red should be observed, indicating the formation of AuNPs.[1]

-

Continue vigorous stirring for another 20 minutes, followed by gentle stirring for 1 hour in the dark.

-

-

Purification and Storage:

-

The resulting colloidal solution can be purified by centrifugation to remove excess reactants, although for many applications, the unpurified solution is suitable.

-

Store the 2-(Dimethylamino)propane-1-thiol capped AuNPs in the dark at 4°C.

-

Protocol 2: Characterization of AuNPs

1. UV-Visible Spectroscopy:

-

Dilute a small aliquot of the AuNP solution with DI water.

-

Measure the absorbance spectrum from 400 to 700 nm.

-

The presence of a single surface plasmon resonance (SPR) peak between 520-530 nm is indicative of spherical, monodisperse AuNPs.[1]

2. Dynamic Light Scattering (DLS):

-

Use a Zetasizer to measure the hydrodynamic diameter and zeta potential of the AuNPs in an appropriate buffer (e.g., DI water or PBS).

-

The hydrodynamic diameter will be larger than the core size measured by TEM.

-

A positive zeta potential is expected, confirming the presence of the protonated amine groups on the surface.

3. Transmission Electron Microscopy (TEM):

-

Deposit a drop of the AuNP solution onto a carbon-coated copper grid and allow it to dry.

-

Image the nanoparticles to determine their core size, shape, and dispersity.

Protocol 3: Assessment of Cytotoxicity (MTT Assay)

This protocol provides a general method to assess the in vitro toxicity of the synthesized AuNPs.

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Synthesized 2-(Dimethylamino)propane-1-thiol capped AuNPs

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or acidified isopropanol

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Nanoparticle Treatment:

-

Prepare serial dilutions of the AuNPs in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of AuNPs. Include untreated cells as a control.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Plot cell viability against AuNP concentration to determine the IC50 value.

-

Visualizations

Conclusion

2-(Dimethylamino)propane-1-thiol is a promising capping agent for the synthesis of stable, positively charged gold nanoparticles. The protocols and data presented, based on closely related aminothiols, provide a solid foundation for researchers to develop and characterize these nanoparticles for various biomedical applications, particularly in the fields of drug and gene delivery. As with any nanomaterial, thorough characterization and validation of the specific properties and biological interactions of 2-(Dimethylamino)propane-1-thiol capped AuNPs are essential for successful application.

References

- 1. Cysteamine-Gold Coated Carboxylated Fluorescent Nanoparticle Mediated Point-of-Care Dual-Modality Detection of the H5N1 Pathogenic Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Size- and cell type-dependent cellular uptake, cytotoxicity and in vivo distribution of gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cysteamine-coated gold nanoparticles for bimodal colorimetric detection with inverse sensitivity: a proof-of-concept with lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-(Dimethylamino)propane-1-thiol in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of custom peptides for a vast array of research and therapeutic applications. The efficiency and success of SPPS often rely on the judicious use of specialized reagents, including thiols, which play critical roles in processes such as native chemical ligation (NCL), cleavage from the solid support, and as scavengers to protect sensitive amino acid residues.

This document provides detailed application notes and protocols for the use of 2-(Dimethylamino)propane-1-thiol , a thiol-containing compound with a tertiary amine moiety. While not as extensively documented in the literature as other thiols like mercaptophenylacetic acid (MPAA), its unique structure suggests potential advantages in SPPS, particularly in modulating reaction kinetics through intramolecular base catalysis. The protocols provided herein are based on established principles of thiol chemistry in peptide synthesis and serve as a guide for researchers to explore the utility of this reagent.

Potential Applications in SPPS

The bifunctional nature of 2-(Dimethylamino)propane-1-thiol, possessing both a nucleophilic thiol and a basic dimethylamino group, makes it a candidate for several key steps in SPPS:

-

Catalyst in Native Chemical Ligation (NCL): The thiol group can participate in transthioesterification, a key step in NCL, while the tertiary amine may act as an intramolecular base to accelerate the ligation reaction.[1][2]

-

Component of Cleavage Cocktails: It can serve as a scavenger during the final cleavage of the peptide from the resin, protecting susceptible amino acids from side reactions.

-

Thiol-Ene and Thiol-Yne Reactions: The thiol group can be utilized in "click" chemistry reactions for peptide modification and cyclization.[3]

Experimental Protocols

Protocol 1: Application of 2-(Dimethylamino)propane-1-thiol as a Catalyst in Native Chemical Ligation (NCL)

Native chemical ligation is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide segments.[2][4] This protocol outlines the use of 2-(Dimethylamino)propane-1-thiol as a potential catalyst to facilitate this process.

Workflow for NCL using 2-(Dimethylamino)propane-1-thiol:

Caption: Workflow for Native Chemical Ligation catalyzed by 2-(Dimethylamino)propane-1-thiol.

Materials:

-

Peptide-α-thioester

-

Peptide with an N-terminal Cysteine residue

-

Ligation Buffer: 6 M Guanidine hydrochloride, 0.2 M Sodium Phosphate, pH 7.2

-

2-(Dimethylamino)propane-1-thiol

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

-

Peptide Preparation: Dissolve the peptide-α-thioester and the N-terminal Cys-peptide in the ligation buffer to a final concentration of 1-5 mM for each peptide.

-

Addition of Thiol Catalyst: Add 2-(Dimethylamino)propane-1-thiol to the reaction mixture to a final concentration of 50-200 mM.

-

Reduction (Optional): If disulfide-linked dimers are present, add TCEP to a final concentration of 5-10 mM.

-

Ligation Reaction: Incubate the reaction mixture at 37°C. Monitor the progress of the ligation by taking small aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by RP-HPLC and mass spectrometry.

-

Purification: Once the reaction is complete, purify the ligated peptide product using preparative RP-HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry.

Quantitative Data Summary:

| Parameter | Recommended Range | Notes |

| Peptide Concentration | 1 - 5 mM | Higher concentrations can accelerate the reaction but may also promote aggregation. |

| Thiol Catalyst Conc. | 50 - 200 mM | Optimal concentration should be determined empirically. |

| pH | 7.0 - 7.5 | The tertiary amine may slightly alter the final pH of the buffer. |

| Temperature | 25 - 37 °C | Higher temperatures generally increase the reaction rate. |

| Reaction Time | 1 - 24 hours | Highly dependent on the specific peptide sequences at the ligation junction. |

Protocol 2: Use of 2-(Dimethylamino)propane-1-thiol as a Scavenger in Peptide Cleavage

During the final cleavage of the peptide from the solid support using strong acids like trifluoroacetic acid (TFA), reactive carbocations are generated from the protecting groups. These can modify sensitive amino acid residues. Scavengers are added to the cleavage cocktail to trap these reactive species. The thiol group of 2-(Dimethylamino)propane-1-thiol can act as an effective scavenger.

Cleavage and Deprotection Workflow:

Caption: General workflow for peptide cleavage and deprotection using a scavenger-containing cocktail.

Materials:

-

Peptide-loaded resin

-

Trifluoroacetic acid (TFA)

-

2-(Dimethylamino)propane-1-thiol

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Centrifuge

-

Lyophilizer

Procedure:

-

Resin Preparation: Place the peptide-loaded resin in a reaction vessel. Wash the resin with DCM (3 x 5 mL per 100 mg of resin) and dry it under a stream of nitrogen.

-

Cleavage Cocktail Preparation: Prepare the cleavage cocktail. A common formulation is the "Reagent K" with the inclusion of the novel thiol. For every 100 mg of resin, prepare 1-2 mL of the cocktail.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 2-4 hours.

-

Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

-

Precipitation: Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times.

-

Drying: After the final wash, dry the peptide pellet under vacuum or a gentle stream of nitrogen.

-

Lyophilization: Dissolve the crude peptide in a suitable solvent mixture (e.g., water/acetonitrile) and lyophilize to obtain a fluffy powder.

-

Analysis: Analyze the crude peptide by RP-HPLC and mass spectrometry to assess purity and confirm the molecular weight.

Cleavage Cocktail Formulations:

| Cocktail Component | Standard Reagent K (%) | Modified Cocktail (%) | Purpose |

| Trifluoroacetic acid (TFA) | 82.5 | 82.5 | Cleavage and deprotection |

| Phenol | 5 | 5 | Scavenger |

| Water | 5 | 5 | Scavenger, aids solubility |

| Thioanisole | 5 | 0 | Scavenger |

| 1,2-Ethanedithiol (EDT) | 2.5 | 0 | Scavenger |